molecular formula C10H17N3O2S B1391441 Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate CAS No. 956018-34-1

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate

Cat. No.: B1391441
CAS No.: 956018-34-1
M. Wt: 243.33 g/mol
InChI Key: IIILZIJRVHFCGL-UHFFFAOYSA-N
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Scientific Research Applications

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbamic acid, N-[2-(2-amino-4-thiazolyl)ethyl]-, 1,1-dimethylethyl ester

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes and modulate metabolic pathways, thereby affecting overall cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. Understanding these molecular mechanisms is essential for developing targeted therapies and interventions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . These temporal effects are important for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for determining safe and effective therapeutic doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn affect its activity and function. Understanding these transport mechanisms is important for developing targeted delivery systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mode of action and its potential therapeutic applications.

Preparation Methods

The synthesis of tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate involves several steps:

Chemical Reactions Analysis

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Common reagents include bases like sodium hydroxide and acids like hydrochloric acid.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-4-7-6-16-8(11)13-7/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIILZIJRVHFCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672831
Record name tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956018-34-1
Record name tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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